molecular formula C10H9ClF3NOS B14062079 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one CAS No. 1803805-63-1

1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14062079
CAS No.: 1803805-63-1
M. Wt: 283.70 g/mol
InChI Key: ATRCTCNMKPXCDN-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a chlorinated arylpropanone derivative featuring a trifluoromethylthio (-SCF₃) substituent and an amino (-NH₂) group on the phenyl ring. Its molecular formula is C₁₀H₉ClF₃NOS (molar mass: 283.7 g/mol) .

Properties

CAS No.

1803805-63-1

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9ClF3NOS/c1-5(11)9(16)7-3-2-6(4-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

ATRCTCNMKPXCDN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Comparison with Similar Compounds

Positional Isomers: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

A positional isomer, 1-(3-Amino-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one, shares the same molecular formula but differs in the amino group’s position (3-amino vs. 2-amino) . Key differences include:

  • For example, ortho-substituted amines in arylpropanones often exhibit reduced metabolic stability but enhanced target affinity due to restricted rotation .
Property Target Compound (2-Amino) 3-Amino Isomer
Substituent Position 2-Amino, 4-SCF₃ 3-Amino, 4-SCF₃
Molecular Weight 283.7 g/mol 283.7 g/mol
Predicted LogP* ~2.5 (higher lipophilicity) ~2.3
Potential Bioactivity Antimicrobial (inferred) Unreported

*Estimated using fragment-based methods.

Heterocyclic Analogs: Thiophene-Containing Propanones

3-Chloro-1-(thiophen-2-yl)propan-1-one () replaces the substituted phenyl ring with a thiophene moiety. Key distinctions:

  • Electronic Structure : Thiophene’s aromaticity and sulfur atom contribute to π-electron delocalization, enhancing electrophilic reactivity compared to the phenyl group.
  • Biological Activity: Thiophene derivatives are known for antimicrobial properties, but the absence of -SCF₃ and amino groups in this analog may reduce potency against resistant strains .

Antimicrobial Chalcone Derivatives

Chalcones like 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)thiazol-5-yl)-2-propen-1-one () share a propanone backbone but feature α,β-unsaturated ketones. Comparisons include:

  • Mechanism : Chalcones inhibit microbial enzymes via Michael addition (α,β-unsaturation), whereas the target compound’s activity may rely on halogen and -SCF₃ interactions.
  • Activity: Chalcone 3n showed antifungal activity against Aspergillus niger equivalent to standards . The target compound’s trifluoromethylthio group, known for enhancing lipophilicity and membrane penetration, may offer broader-spectrum activity.

Pyridine-Based Derivatives

2-Amino-4-(substituted phenyl)pyridine derivatives () exhibit antimicrobial activity but differ in core structure:

  • Polarity: Pyridine’s nitrogen increases polarity, reducing cell permeability compared to the phenylpropanone scaffold.
  • Substituent Effects : Chloro and nitro groups in these derivatives enhance activity against Gram-positive bacteria, suggesting that similar substituents in the target compound could amplify its efficacy .

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